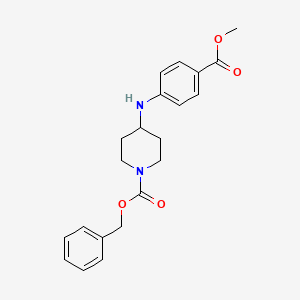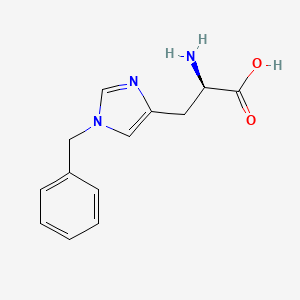
Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate
Overview
Description
“Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate” is a chemical compound that contains a total of 53 bonds, including 29 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 1 aliphatic (thio-) carbamate, and 1 aromatic secondary amine .
Synthesis Analysis
This compound is a precursor in the synthesis of fentanyl and its analogues . Fentanyl is a major contributing drug to the opioid crisis in North America . The synthesis of fentanyl and its analogues involves the use of specific precursor chemicals . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
The molecular structure of “this compound” includes several key features. It contains 29 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 1 aliphatic (thio-) carbamate, and 1 aromatic secondary amine .Chemical Reactions Analysis
“this compound” is involved in the synthesis of fentanyl and its analogues . The synthesis methods involve the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Scientific Research Applications
1. Use in Oxindole Synthesis
Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate plays a significant role in the synthesis of oxindole through palladium-catalyzed C-H functionalization. This approach, utilizing Buchwald's and Hartwig's methodologies, is important in medicinal chemistry synthesis, specifically in the development of Serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).
2. Role in Acetylcholinesterase Inhibitors
The compound is also integral in the synthesis of acetylcholinesterase inhibitors. Research has shown that derivatives of this compound exhibit potent anti-acetylcholinesterase activity. Such inhibitors have selective action, crucial for the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1992).
3. Identification in Equine Urinary Metabolites
This compound is also notable in veterinary pharmacology. Its identification as a major equine urinary metabolite of remifentanil, a mu-opioid receptor agonist, is significant in the context of abuse potential in racing horses. This understanding aids in developing screening and confirmation tests for forensic control in equine sports (Lehner et al., 2000).
4. Conversion to Piperidine Derivatives
The compound is a versatile intermediate in the synthesis of piperidine derivatives. These derivatives are obtained through Claisen rearrangement, starting from serine, and are important in the production of a broad range of amines containing a substituted piperidine subunit, relevant in pharmaceutical synthesis (Acharya & Clive, 2010).
5. Application in the Synthesis of Serotonin 4 Receptor Agonist
This compound is also utilized in the synthesis of serotonin 4 receptor agonists. These agonists, with modifications in the piperidine ring, have been evaluated for their potential in improving gastrointestinal motility, indicating therapeutic applications in gastrointestinal disorders (Sonda et al., 2003)
Future Directions
The future directions for “Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate” are likely to be influenced by its role as a precursor in the synthesis of fentanyl and its analogues . As fentanyl is a major contributing drug to the opioid crisis in North America , efforts to control the illicit manufacture and trafficking of fentanyl and its analogues are likely to impact the use and regulation of this compound .
properties
IUPAC Name |
benzyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-20(24)17-7-9-18(10-8-17)22-19-11-13-23(14-12-19)21(25)27-15-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSFFIDSZFRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739585 | |
| Record name | Benzyl 4-[4-(methoxycarbonyl)anilino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1037834-44-8 | |
| Record name | Benzyl 4-[4-(methoxycarbonyl)anilino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-](/img/structure/B3204483.png)



![tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3204508.png)

![1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine](/img/structure/B3204524.png)
![1-Naphthalenol, 1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B3204529.png)



